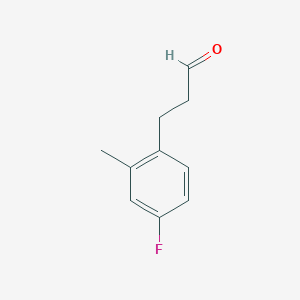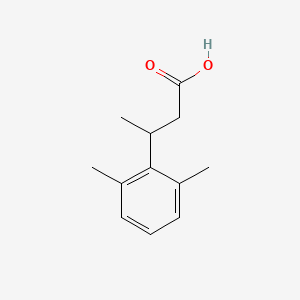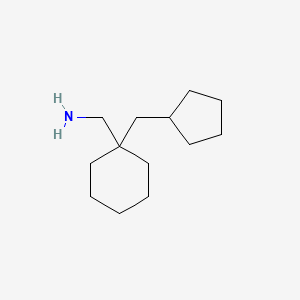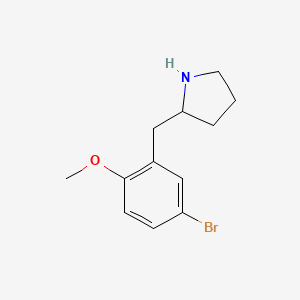
2-(5-Bromo-2-methoxybenzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-methoxybenzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 5-bromo-2-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine typically involves the reaction of 5-bromo-2-methoxybenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated compounds and modified pyrrolidine derivatives.
科学的研究の応用
2-(5-Bromo-2-methoxybenzyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
Biological Studies: The compound is used to study the effects of brominated benzyl groups on biological systems.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Bromo-2-methoxybenzyl)pyrrolidine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s ability to interact with biological molecules .
類似化合物との比較
Similar Compounds
- 2-(5-Bromo-2-methoxybenzyl)amine
- 2-(5-Bromo-2-methoxybenzyl)ethanol
- 2-(5-Bromo-2-methoxybenzyl)acetate
Uniqueness
2-(5-Bromo-2-methoxybenzyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of the brominated benzyl group and the pyrrolidine ring makes it a versatile compound for various applications .
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
2-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-5-4-10(13)7-9(12)8-11-3-2-6-14-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChIキー |
SKWVUHCHLUKKBT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)CC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


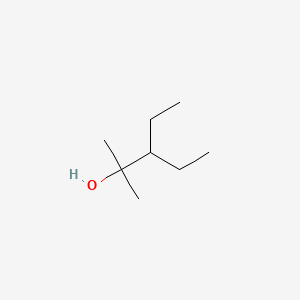
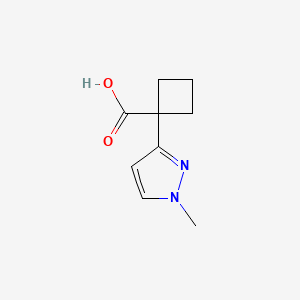
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
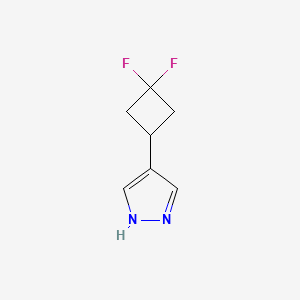
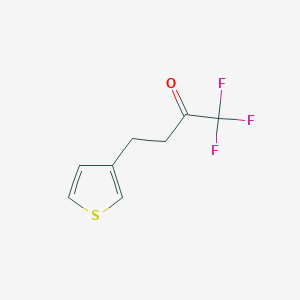
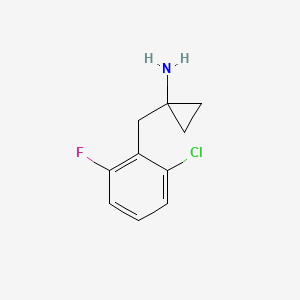
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)

![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)


